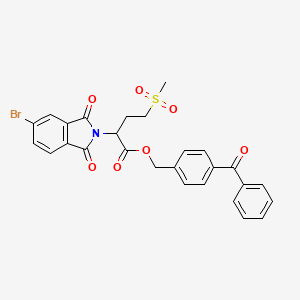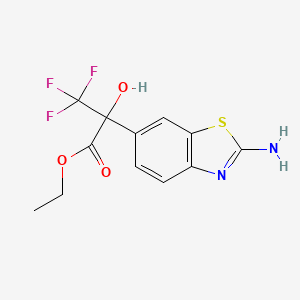![molecular formula C16H15N3O2S B4167649 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4167649.png)
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
Overview
Description
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. Additionally, this compound has been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which are responsible for oxidative stress. This inhibition leads to a decrease in oxidative stress and an increase in antioxidant activity.
Biochemical and Physiological Effects
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been found to have various biochemical and physiological effects in the body. It has been found to decrease the levels of inflammatory mediators, such as prostaglandins and cytokines. This decrease leads to a decrease in inflammation and pain. Additionally, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This increase leads to a decrease in oxidative stress and an increase in antioxidant activity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone in lab experiments include its high purity, low toxicity, and potential therapeutic applications. This compound has been shown to have various biological activities, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the research of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone. One future direction is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Another future direction is to optimize its synthesis method to increase its yield and purity. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetic properties. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Scientific Research Applications
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and antioxidant properties. This compound has also been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, it has been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-19-15(14-9-6-10-21-14)17-18-16(19)22-11-13(20)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXBQKNOOWEDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4167571.png)

![N-{2-hydroxy-1-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4167576.png)

![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B4167598.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4167599.png)

![3-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4167614.png)
amino]-3-oxopropyl}benzamide](/img/structure/B4167617.png)
![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(2,3-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4167624.png)
![3-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B4167635.png)
![4-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4167643.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4167648.png)
![N-(2-furylmethyl)-3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[1-(hydroxymethyl)propyl]propanamide](/img/structure/B4167654.png)